2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-4-2-3-5-14(11)21-10-15(18)17-12-6-8-13(9-7-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKTZPSVQNGSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:
Formation of 2-methylphenoxyacetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-methylphenoxyacetic acid is then reacted with 4-aminobenzenesulfonamide under acidic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The sulfamoyl group can also interact with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Piperazine-Tailed Derivatives
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (Compound 1) :
- Selectivity : Exhibits a 4.9-fold selectivity for hCA VII (Ki = 8.9 nM) over hCA II (Ki = 43.2 nM) due to its extended benzhydrylpiperazine tail, which accesses variable regions of the hCA VII active site .
- Binding Interactions : Crystallographic studies reveal that the acetamide linker adopts distinct dihedral angles (7.61° in hCA II vs. 178.21° in hCA VII), enabling optimized hydrogen bonding with Thr199 in hCA VII and stronger van der Waals contacts .
Thiazolidine and Rhodanine Derivatives
- (E)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide (7a): Activity: Demonstrates anticancer properties (e.g., low toxicity in normal cells) but weaker CA inhibition, highlighting how rhodanine-based tails shift biological targets . Structural Flexibility: The thioxothiazolidinone tail reduces conformational rigidity compared to piperazine derivatives, limiting CA isoform selectivity .
Antimicrobial Sulfonamides
- 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5): Activity: Shows potent antimicrobial effects (e.g., against Staphylococcus aureus) due to the quinazolinone-thioacetamide tail, which enhances membrane penetration . Trade-offs: The bulky quinazolinone group reduces CA inhibitory activity, emphasizing the tail’s role in determining target specificity .
Key Structural Determinants of Selectivity
Structural Insights :
- Tail Length : Longer tails (e.g., benzhydrylpiperazine) improve hCA VII selectivity by accessing hydrophobic pockets absent in hCA II .
- Linker Flexibility : The acetamide group’s conformational plasticity allows adaptation to isoform-specific active sites, as seen in crystallographic overlaps .
- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in 7c ) enhance non-CA activities (e.g., anticancer) but reduce CA affinity.
Research Findings and Mechanistic Insights
- Crystallographic Studies :
- In hCA VII, Compound 1 forms additional hydrogen bonds with Gln92 and hydrophobic interactions with Val135 and Ser204, which are absent in hCA II due to residue substitutions (e.g., Leu204 in hCA II) .
- The benzhydrylpiperazine tail occupies a wider cavity in hCA VII, contributing to a 10% increase in van der Waals interaction energy compared to hCA II .
- Synthetic Methods :
- Most analogues are synthesized via nucleophilic substitution or condensation reactions, with yields ranging from 55% (7d ) to 94% (Compound 3 ).
Biological Activity
2-(2-Methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound that belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16N2O4S
- Molecular Weight : 320.36 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is integral to its biological activities, particularly in medicinal chemistry.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit various enzymes, including carbonic anhydrases and ureases, which are critical in numerous physiological processes.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, acting by inhibiting bacterial folic acid synthesis.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis .
Enzyme Inhibition Studies
A notable study reported that derivatives with a similar structure demonstrated effective inhibition against urease and carbonic anhydrase enzymes. The IC50 values for these activities were significantly lower than those observed for traditional sulfonamide drugs, suggesting enhanced potency .
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Urease | 9.95 ± 0.14 | |
| Similar Sulfonamide | Carbonic Anhydrase | 63.42 ± 1.15 |
Anti-inflammatory Effects
In addition to antimicrobial properties, compounds in this class have been evaluated for anti-inflammatory effects. They may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators .
Study on Urease Inhibition
A recent study evaluated the urease inhibitory activity of various acetamide-sulfonamide derivatives, including this compound. The results indicated that this compound exhibited significant urease inhibition compared to other tested derivatives, highlighting its potential as a therapeutic agent in treating conditions associated with elevated urease activity .
Comparative Analysis with Other Compounds
In a comparative study involving similar compounds, this compound showed superior activity against urease compared to fluoro-substituted analogs. This suggests that the methyl group on the phenoxy moiety enhances biological activity .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to synthesize 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in anhydrous dichloromethane (DCM). For example, intermediate 2-chloro-N-(4-sulfamoylphenyl)acetamide is reacted with substituted amines or thiols under basic conditions (e.g., 2,6-lutidine) to form the final product. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), followed by purification through solvent evaporation and recrystallization .
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization involves a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : - and -NMR in DMSO- confirm molecular connectivity and purity.
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and dihedral angles critical for understanding conformational flexibility .
- Mass Spectrometry : High-resolution MS validates molecular weight and elemental composition .
Q. What initial assays are used to evaluate its inhibitory activity against carbonic anhydrases (CAs)?
- Methodological Answer : Enzymatic inhibition assays (e.g., stopped-flow CO hydration) measure inhibition constants () against CA isoforms (e.g., hCA II and VII). Recombinant enzymes are incubated with varying inhibitor concentrations, and activity is quantified by monitoring pH changes. Data are analyzed using nonlinear regression to determine values .
Advanced Research Questions
Q. How does conformational flexibility of the acetamide linker influence selectivity between hCA II and VII isoforms?
- Methodological Answer : X-ray structures of inhibitor-enzyme complexes reveal that the dihedral angle (C1–C2–N3–C4) of the acetamide linker adopts distinct orientations in hCA II (7.6°) versus hCA VII (178.2°). In hCA VII, the carbonyl oxygen forms a weak hydrogen bond with Gln92, while hydrophobic tail interactions increase due to residue substitutions (Val135→Ala135, Leu204→Ser204). Computational modeling (e.g., molecular docking) and superposition analysis quantify these differences, correlating with higher van der Waals interactions (12 vs. 6 contacts) and lower (8.9 nM vs. 43.2 nM) .
Q. What crystallographic techniques resolve inhibitor-enzyme binding modes, and how are data contradictions addressed?
- Methodological Answer :
- Co-crystallization vs. Soaking : Co-crystallization (hCA II/1) and soaking (hCA VII/1) techniques yield high-resolution structures (1.79–2.05 Å). Discrepancies in electron density maps are resolved using iterative refinement (SHELXL) and simulated annealing (CNS) .
- Data Contradictions : Variability in values across studies may arise from differences in enzyme purity, assay buffers (e.g., Tris vs. HEPES), or crystal packing artifacts. Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides complementary binding affinity data .
Q. How can residue-specific mutagenesis optimize inhibitor selectivity for CA isoforms?
- Methodological Answer : Site-directed mutagenesis (e.g., Ala135→Val in hCA VII) is used to mimic hCA II’s active site. Inhibition assays and structural analysis (e.g., RMSD calculations) compare mutant vs. wild-type enzymes. For example, restoring Val135 in hCA VII reduces hydrophobic interactions with the benzhydryl tail, validating the role of residue variability in selectivity .
Q. What experimental designs mitigate challenges in synthesizing derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Tail Optimization : Introducing polar groups (e.g., hydroxyl, sulfonamide) to the benzhydrylpiperazine tail enhances solubility without compromising binding (e.g., 2-(4-substituted piperazin-1-yl) derivatives).
- Linker Rigidity : Replacing acetamide with urea/thiourea linkers reduces conformational entropy, improving metabolic stability. Synthetic routes are validated via -NMR or LC-MS tracking of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
